N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic molecule featuring a benzimidazole core linked to a pyrimidine-substituted azetidine ring via a methyl-carboxamide bridge. Its structure combines pharmacophoric elements common in bioactive molecules:
- Benzimidazole: Known for antimicrobial, antiviral, and kinase-inhibitory properties .
- Pyrimidine: A scaffold prevalent in nucleoside analogs and kinase inhibitors.
- Azetidine: A strained four-membered ring that enhances metabolic stability and binding affinity in drug design.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(23-11-20-26-17-8-4-5-9-18(17)27-20)16-12-28(13-16)21-10-19(24-14-25-21)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,23,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOGUOQTVHINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzimidazole moiety, a pyrimidine ring, and an azetidine core. The synthesis typically involves multi-step reactions, including the formation of C–N bonds through reactions between aromatic aldehydes and o-phenylenediamine, often under mild conditions to ensure high yields and purity .
1. Anticancer Properties
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells .
Mechanism of Action:
- Cell Cycle Arrest: Treatment with the compound has been shown to induce cell cycle arrest in the G1 phase, as evidenced by flow cytometry analysis .
- Apoptosis Induction: The compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. Specifically, caspase-3 levels increased approximately 3.9-fold in treated cells compared to controls .
2. Kinase Inhibition
The compound exhibits potent inhibitory activity against key kinases involved in cancer progression, including:
- EGFR (Epidermal Growth Factor Receptor)
- HER2 (Human Epidermal growth factor Receptor 2)
- CDK2 (Cyclin-dependent kinase 2)
These kinases are critical targets in cancer therapy, and compounds with similar structures have shown promising results in inhibiting their activity .
Case Study 1: HepG2 Cell Line
In a controlled study, HepG2 cells were treated with this compound at its IC50 concentration for 24 hours. The results indicated:
- Increased apoptosis rates.
- Significant changes in apoptotic protein levels, confirming the compound's role as a pro-apoptotic agent.
| Protein Level Change | Control Group | Treated Group |
|---|---|---|
| Caspase-3 | Baseline | +3.9-fold |
| Bax | Baseline | +7.22-fold |
| Bcl-2 | Baseline | -7.5-fold |
This data underscores the compound's potential as a therapeutic agent against liver cancer .
Case Study 2: Multi-Kinase Inhibition
Another study focused on the inhibition of multiple kinases by derivatives of this compound. Compounds similar to this compound demonstrated significant activity against mTOR (mechanistic target of rapamycin), suggesting a multi-faceted approach to cancer treatment .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. For instance, derivatives of benzimidazole, closely related to the compound , have demonstrated significant antibacterial properties against various pathogens. A study highlighted the synthesis and evaluation of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which exhibited notable in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has potential anticancer properties. Studies have indicated that related benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, 1H-benzo[d]imidazole derivatives were found to exhibit cytotoxic effects against multiple cancer types by targeting specific cellular pathways involved in tumor growth . The structural features of these compounds allow for modifications that can enhance their selectivity and potency against cancer cells.
Antitubercular Activity
One of the most significant applications of this compound is its antitubercular activity. Research has shown that 1H-benzo[d]imidazole derivatives can effectively inhibit Mycobacterium tuberculosis at nanomolar concentrations without causing toxicity to human cells . The mechanism involves targeting the MmpL3 transporter, crucial for mycolic acid metabolism in the bacteria. This inhibition disrupts the synthesis of essential components of the bacterial cell wall, leading to bactericidal effects .
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated varying degrees of effectiveness against different bacterial strains, with some compounds showing MIC values comparable to established antibiotics .
- Anticancer Studies : In vitro studies revealed that certain benzimidazole derivatives could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds induced apoptosis through caspase activation pathways .
- Antitubercular Research : A focused study on the antitubercular activity of 1H-benzo[d]imidazole derivatives demonstrated their ability to inhibit key enzymes involved in mycobacterial metabolism, leading to a decrease in bacterial viability in infected macrophages .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
(a) N-(1H-benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines ()
These compounds share the benzimidazole core but differ in their substituents. For example:
- N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine replaces the azetidine-pyrimidine moiety with a sulfonyl-acetamidine group.
- Key Differences :
(b) N-((1H-benzo[d]imidazol-2-yl)methyl)acetamide ()
This simpler derivative lacks the pyrimidine-azetidine system, featuring only a benzimidazole-methyl-acetamide structure.
- Key Differences :
(c) 1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea dimaleate ()
This patented compound substitutes azetidine with a methylpiperidine ring and introduces a urea linkage.
Table 1: Comparative Analysis of Key Features
Key Observations:
- Bioactivity : The target compound’s pyrimidine-azetidine system may confer kinase inhibition or DNA-intercalation properties, akin to pyrimidine-based drugs like imatinib.
- Synthetic Complexity : The target compound likely requires advanced strategies (e.g., azetidine ring closure and regioselective pyrimidine substitution), whereas simpler analogs use microwave or catalytic methods .
Preparation Methods
Preparation of 6-Phenylpyrimidin-4-amine
Pyrimidine derivatives are typically synthesized via cyclocondensation or cross-coupling. For the 6-phenylpyrimidin-4-yl moiety, a Suzuki-Miyaura coupling is employed:
Azetidine Ring Formation
Azetidine-3-carboxylic acid is synthesized via intramolecular cyclization :
Nucleophilic Substitution at Pyrimidine C-4
The azetidine ring is introduced via SNAr reaction :
- 6-Phenylpyrimidin-4-amine reacts with azetidine-3-carboxylic acid tert-butyl ester in DMF at 100°C for 24 hours.
- Deprotection of the tert-butyl ester with TFA in DCM yields 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid .
Synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine
Benzimidazole Core Formation
2-Aminobenzimidazole is synthesized via cyclization of o-phenylenediamine with cyanogen bromide in HCl/EtOH:
Methylamine Side Chain Introduction
- Mannich Reaction : 2-Aminobenzimidazole reacts with formaldehyde and ammonium chloride to form (1H-benzo[d]imidazol-2-yl)methanamine .
- Alternative: Reductive amination of 2-cyanobenzimidazole using LiAlH₄ in THF.
Amide Coupling
Activation of Azetidine Carboxylic Acid
The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine:
Coupling with Benzimidazole-Methylamine
- The activated acid reacts with (1H-benzo[d]imidazol-2-yl)methanamine in DMF at room temperature for 12 hours.
- Yield: 70–75% after purification via silica gel chromatography.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
